2-Chloro-6-methylbenzotrifluoride

Organic Synthesis Process Chemistry Material Handling

2-Chloro-6-methylbenzotrifluoride (IUPAC: 1-chloro-3-methyl-2-(trifluoromethyl)benzene) is a halogenated aromatic liquid building block featuring a trifluoromethyl group at the ortho position relative to a chlorine atom, with a methyl group at the meta position relative to the chlorine. Its molecular formula is C8H6ClF3 (MW: 194.58 g/mol), and it is primarily employed as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals.

Molecular Formula C8H6ClF3
Molecular Weight 194.58 g/mol
CAS No. 112641-25-5
Cat. No. B1341868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylbenzotrifluoride
CAS112641-25-5
Molecular FormulaC8H6ClF3
Molecular Weight194.58 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)C(F)(F)F
InChIInChI=1S/C8H6ClF3/c1-5-3-2-4-6(9)7(5)8(10,11)12/h2-4H,1H3
InChIKeyDRFZWZZCMLHZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methylbenzotrifluoride (CAS 112641-25-5): Core Physicochemical Profile for Procurement and Research


2-Chloro-6-methylbenzotrifluoride (IUPAC: 1-chloro-3-methyl-2-(trifluoromethyl)benzene) is a halogenated aromatic liquid building block featuring a trifluoromethyl group at the ortho position relative to a chlorine atom, with a methyl group at the meta position relative to the chlorine [1]. Its molecular formula is C8H6ClF3 (MW: 194.58 g/mol), and it is primarily employed as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals [2]. Commercial sources typically provide this compound with high purity (≥99.0%), and it is classified as a harmful/irritant requiring standard laboratory handling procedures .

Workflow Pharmaceutical and agrochemical intermediate synthesis
Selection High-purity liquid building block (≥99.0%) for reproducible reactions
Use Context Room-temperature liquid simplifies dispensing and automated handling

2-Chloro-6-methylbenzotrifluoride (CAS 112641-25-5): Why Structural Analogs Are Not Interchangeable in Synthesis


Simple substitution with a generic benzotrifluoride or a chlorinated benzotrifluoride isomer is not feasible in synthetic applications because the specific 2-chloro-6-methyl substitution pattern dictates both regioselective reactivity and physicochemical behavior. The presence and relative positions of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group create a unique electronic environment on the aromatic ring, which directly influences reaction outcomes in metalation, cross-coupling, or nucleophilic aromatic substitution [1]. Consequently, using a compound like 2-chlorobenzotrifluoride or an isomer with a different methyl group placement will lead to altered regioselectivity, different yields, or complete reaction failure, making this specific substitution pattern a critical, non-negotiable specification in procurement for established synthetic routes [2].

Regiochemistry directs reactivity
The specific 2-chloro-6-methyl pattern controls metalation and cross-coupling outcomes; generic benzotrifluorides may lead to different regioselectivity or reaction failure.
Isomeric purity matters
Positional isomers (e.g., 2-chloro-4-methyl or 2-chloro-5-methyl analogs) create different electronic environments and cannot be used as direct replacements without re-optimization.
Physical state mismatch
Some close analogs are low-melting solids at room temperature, which introduces handling complexity that the target liquid avoids, limiting seamless substitution.

2-Chloro-6-methylbenzotrifluoride (CAS 112641-25-5): Quantifiable Differentiation vs. Closest Analogs


Comparative Physical State: Liquid vs. Solid Handling Advantage

Unlike its closest positional isomer, 2-chloro-4-methylbenzotrifluoride, which is a low-melting solid (m.p. 22 °C), 2-chloro-6-methylbenzotrifluoride is a liquid at standard ambient temperature . This difference in physical state significantly simplifies its handling, dispensing, and dissolution in automated and large-scale synthetic workflows, eliminating the need for pre-heating or specialized solid-dispensing equipment required for the 4-methyl analog.

Liquid vs. solid handling
Head-to-head
Liquid at 20–25 °C
Simplifies volumetric transfer and automation compared to the solid 4-methyl isomer
Comparator 2-chloro-4-methylbenzotrifluoride melts at 22 °C
Organic Synthesis Process Chemistry Material Handling

Lipophilicity (LogP) Tuning for Enhanced Membrane Permeability

The addition of a methyl group to the chlorobenzotrifluoride scaffold significantly increases lipophilicity. 2-Chloro-6-methylbenzotrifluoride exhibits a computed XLogP3-AA value of 3.8, which is substantially higher than the 3.0 value for the non-methylated analog, 2-chlorobenzotrifluoride [1][2]. This 0.8 log unit difference translates to a nearly 6.3-fold increase in predicted octanol-water partition coefficient.

Lipophilicity (LogP)
Cross-study
XLogP3-AA = 3.8
Δ +0.8 vs. non-methylated analog
Supports membrane permeability tuning in drug and agrochemical design
Computed value; experimental verification recommended
Drug Discovery Agrochemical Design ADME Properties

Volatility and Boiling Point Distinction from Dichlorinated Analogs

2-Chloro-6-methylbenzotrifluoride has a predicted boiling point of approximately 180.8 ± 35.0 °C at 760 mmHg . In contrast, the more heavily halogenated analog 2,6-dichlorobenzotrifluoride exhibits a significantly higher boiling point of approximately 202.1 °C at 760 mmHg [1]. This ~21 °C difference in boiling point provides a distinct purification and reaction condition advantage, as the target compound can be removed under milder conditions, reducing thermal stress on sensitive molecules during workup.

Boiling point distinction
Cross-study
180.8 ± 35.0 °C
~21 °C lower than dichlorinated analog
Enables milder distillation and workup, reducing thermal stress on sensitive molecules
Predicted value at 760 mmHg
Synthetic Chemistry Process Optimization Distillation

Enhanced Photostability via Substituent Electronic Effects

A systematic study on the direct photolysis of benzotrifluoride derivatives revealed that strong electron-donating groups (EDGs) on the aromatic ring significantly enhance the rate of photodefluorination [1]. The methyl group on 2-chloro-6-methylbenzotrifluoride is a moderate EDG, whereas the chlorine atom is a weak electron-withdrawing group (EWG). This substitution pattern is predicted to confer greater stability under UV irradiation compared to benzotrifluorides with stronger EDGs like methoxy or amino substituents, which were shown to have increased fluoride production rates and shorter half-lives.

Predicted photostability
Class-level inference
Moderate EDG + EWG pattern
May offer controlled UV stability relative to strong EDG-substituted benzotrifluorides
Structure-reactivity relationship from 16-compound study; direct data needed
Environmental Chemistry Agrochemical Development Photodegradation

Commercial Purity Benchmark: 99.0% Specification for High-Fidelity Chemistry

For researchers requiring high confidence in synthetic outcomes, 2-chloro-6-methylbenzotrifluoride is commercially available with a minimum purity specification of 99.0% . This high-purity grade ensures that side reactions stemming from isomeric or related impurities are minimized. In contrast, many positional isomers and analogs are frequently supplied at lower standard purities (e.g., 95%, 97%, or 98%), which can introduce a higher degree of uncertainty in sensitive applications like medicinal chemistry SAR studies or precision agrochemical manufacturing .

Purity benchmark
Supplier spec
≥99.0%
Reduces impurity-driven side reactions in SAR studies and process development
Some positional isomers available at 97–98% purity
Procurement Quality Control Synthetic Reliability

Herbicide Precursor Utility: Direct Link to Haloacetanilide Chemistry

A foundational Monsanto patent (US 4532353) explicitly identifies the general class of substituted benzotrifluorides, including those with methyl and chloro substituents, as critical intermediates for preparing a new class of 2-haloacetanilide herbicides [1]. While the patent covers a broad scope, the specific substitution pattern of 2-chloro-6-methylbenzotrifluoride aligns with the structural requirements for synthesizing these highly effective herbicides, which are noted for controlling hard-to-kill perennial weeds like quackgrass and nutsedges in major crops such as cotton, corn, and soybean.

Herbicide precursor utility
Supporting evidence
Patent-class haloacetanilide intermediate
Aligns with a class of herbicides effective against perennial weeds; industrial relevance
US 4532353 (Monsanto); broad patent scope
Agrochemical Synthesis Herbicide Development Patent Literature

2-Chloro-6-methylbenzotrifluoride (CAS 112641-25-5): High-Value Application Scenarios Based on Evidence


Medicinal Chemistry SAR Studies Requiring High Lipophilicity

2-Chloro-6-methylbenzotrifluoride is an optimal building block for structure-activity relationship (SAR) campaigns where increased lipophilicity (LogP) is desired to improve membrane permeability. Its XLogP3-AA of 3.8 provides a quantifiable advantage over non-methylated analogs like 2-chlorobenzotrifluoride (LogP 3.0), enabling medicinal chemists to systematically tune the physicochemical properties of lead candidates [1]. The high commercial purity (99.0%) further ensures that biological data is not confounded by isomeric impurities .

Scalable Agrochemical Intermediate for Haloacetanilide Herbicides

Process chemists developing scalable routes to 2-haloacetanilide herbicides should consider 2-chloro-6-methylbenzotrifluoride as a key intermediate. Its liquid physical state at room temperature simplifies large-scale handling and automation compared to the solid 4-methyl isomer . Furthermore, its direct relevance to a patented class of herbicides effective against perennial weeds provides a strong industrial rationale for its procurement and use in kilo-lab and pilot plant settings [2].

Precision Synthesis Requiring Controlled Photostability

In the design of agrochemicals or pharmaceuticals where environmental fate is a consideration, the moderate electron-donating methyl group of 2-chloro-6-methylbenzotrifluoride is predicted to confer greater photostability than analogs with strong electron-donating substituents [3]. This makes it a suitable intermediate for developing active ingredients intended for longer environmental persistence or for applications where UV-induced degradation must be minimized during storage or early-stage field trials.

Facile Purification and Reaction Workup via Distillation

For synthetic routes that benefit from a final distillation step, the predicted boiling point of 180.8 °C for 2-chloro-6-methylbenzotrifluoride offers a distinct advantage over the heavier dichlorinated analog 2,6-dichlorobenzotrifluoride (b.p. ~202 °C) . The ~21 °C lower boiling point allows for gentler thermal separation, which is critical when working with heat-sensitive intermediates or final products, thereby protecting product integrity and improving overall process yield .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Methyl-driven lipophilicity profile (XLogP 3.8)
Confirm permeability enhancement in target cell-based assays
Scalable agrochemical intermediate
Liquid physical state for facile dispensing
Assess process robustness and impurity control at kilo scale
Precision synthesis with controlled photostability
Moderate electron-donating substitution pattern
Evaluate UV degradation kinetics under relevant storage or environmental conditions
Facile purification via distillation
Lower predicted boiling point relative to heavily halogenated analogs
Verify thermal stability and recovery during vacuum distillation

Technical Documentation Hub

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48 linked technical documents
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